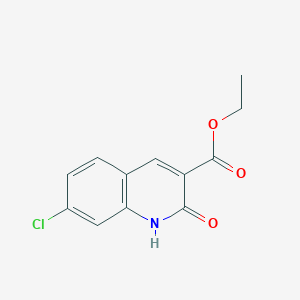
Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative known for its significant pharmaceutical and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of commercially available anthranilic acid derivatives. One common method includes the reaction of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Halogenation and other substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with potential pharmaceutical applications, such as anti-inflammatory and antimicrobial agents .
Aplicaciones Científicas De Investigación
Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studies have shown its potential as an antimicrobial and anti-inflammatory agent.
Medicine: This compound is being investigated for its potential use in developing new drugs for treating bacterial infections and inflammatory diseases.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and growth, leading to its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid:
2-Oxo-1,2-dihydro-quinoline-3-carboxylic Acid: Another quinoline derivative with similar biological activities.
Uniqueness
Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and ethyl ester groups contribute to its enhanced antimicrobial activity and potential for further chemical modifications .
Propiedades
Fórmula molecular |
C12H10ClNO3 |
|---|---|
Peso molecular |
251.66 g/mol |
Nombre IUPAC |
ethyl 7-chloro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-5-7-3-4-8(13)6-10(7)14-11(9)15/h3-6H,2H2,1H3,(H,14,15) |
Clave InChI |
FKYIDHXDDDLYGR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C(C=C2)Cl)NC1=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
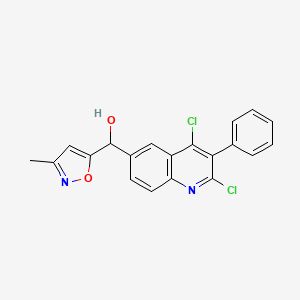
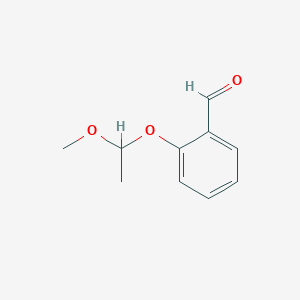
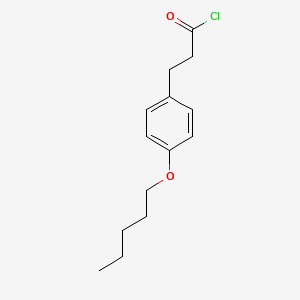
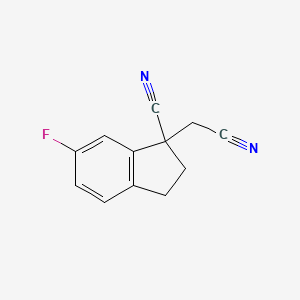
![8-ethyl-6-(1H-imidazol-5-yl)-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8325393.png)
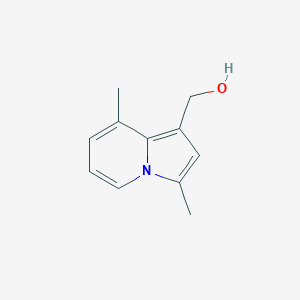
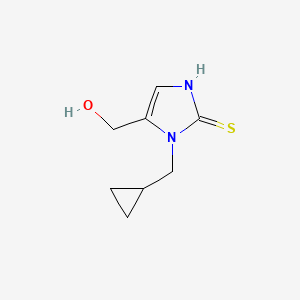
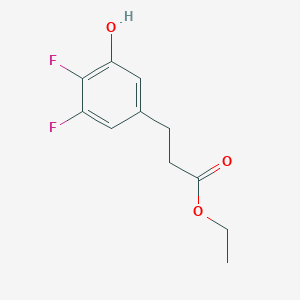
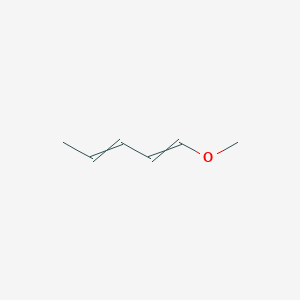

![(8R,9S,10S)-10-hydroxy-5-isopropoxy-8,9-dimethyl-4-propyl-9,10-dihydro-8H-pyrano[2,3-h]chromen-2-one](/img/structure/B8325447.png)
![(4-Bromophenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B8325462.png)
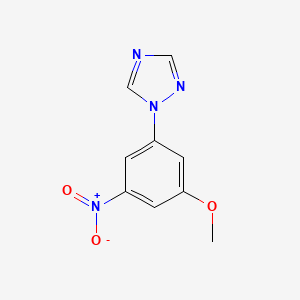
![1-[2-(2,6-Dimethyl-phenoxy)ethyl]piperazine](/img/structure/B8325473.png)
